Product packaging for 3-Methoxy-1-azaspiro[4.4]nonane(Cat. No.:CAS No. 2580254-67-5)

3-Methoxy-1-azaspiro[4.4]nonane

Cat. No.: B2875694
CAS No.: 2580254-67-5
M. Wt: 155.241
InChI Key: BKGJDAUOWPSORH-UHFFFAOYSA-N
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Description

3-Methoxy-1-azaspiro[4.4]nonane is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1-azaspiro[4.4]nonane core is a privileged structure found in compounds with a wide range of biological activities . Spirocyclic frameworks, like the 1-azaspiro[4.4]nonane system, are highly valued in drug design for their three-dimensional complexity, which can lead to improved selectivity when binding to biological targets, enhanced solubility, and greater metabolic stability compared to flat aromatic structures . This spirocyclic system is present in the core of Cephalotaxus alkaloids, and derivatives of these alkaloids, such as homoharringtonine, have been approved for the treatment of chronic myeloid leukemia . Research into 1-azaspiro[4.4]nonane derivatives has shown that this scaffold is present in several compounds exhibiting marked biological activity, including inhibition of the hepatitis C virus and acting as agonists of nicotinic acetylcholine receptors . Furthermore, azaspirocyclic motifs are being explored in the development of novel ligands for central nervous system targets, such as dopaminergic receptors . The specific incorporation of a 3-methoxy substituent on this spirocyclic framework is designed to modulate the molecule's electronic properties, lipophilicity, and overall hydrogen-bonding capacity, which are critical parameters for optimizing a compound's pharmacokinetic and pharmacodynamic profile . This product is intended for research and development purposes only, specifically for use as a key synthetic intermediate or a building block in the construction of more complex bioactive molecules. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B2875694 3-Methoxy-1-azaspiro[4.4]nonane CAS No. 2580254-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-1-azaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-11-8-6-9(10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGJDAUOWPSORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(CCCC2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxy 1 Azaspiro 4.4 Nonane and Its Analogues

Foundational Approaches to the Azaspiro[4.4]nonane Skeleton

The construction of the characteristic spirocyclic system of 1-azaspiro[4.4]nonane can be achieved through several classical and robust synthetic strategies. These methods often involve the formation of one of the heterocyclic rings onto a pre-existing carbocyclic or heterocyclic precursor.

Beta-Keto Ester and Amine Condensation Strategies

A common and versatile method for the synthesis of heterocyclic systems, including the pyrrolidine (B122466) ring of the azaspiro[4.4]nonane core, involves the condensation of β-keto esters with amines. This approach leverages the nucleophilicity of the amine and the electrophilic nature of the carbonyl groups in the β-keto ester to initiate cyclization. In a typical reaction, a β-keto ester can react with a primary amine under catalytic conditions (either Brønsted or Lewis acid) to form an imine, which then undergoes an intramolecular cyclization to generate the spirocyclic skeleton. Subsequent dehydration and, if necessary, reduction or oxidation steps can yield the desired azaspiro compound. For instance, the alkylation of methyl 3-oxobutanoate (methyl acetoacetate) can generate versatile β-ketoester intermediates that are primed for such cyclization reactions. acs.org

A potential pathway to a precursor for 3-Methoxy-1-azaspiro[4.4]nonane could involve the use of a suitably substituted β-keto ester that, upon condensation and cyclization, would place a functional group at the C3 position, amenable to conversion to a methoxy (B1213986) group.

Acyloin Condensation and Aldol (B89426) Condensation Routes

The acyloin condensation is a powerful ring-forming reaction that involves the reductive coupling of two carboxylic esters to form an α-hydroxyketone (an acyloin). This method has been historically significant in the synthesis of various carbocyclic and heterocyclic ring systems. thieme-connect.com The intramolecular acyloin condensation of a suitably designed diester can be a key step in constructing the cyclopentane (B165970) or pyrrolidine ring of the azaspiro[4.4]nonane skeleton.

Similarly, the aldol condensation, a fundamental carbon-carbon bond-forming reaction, can be employed to construct the cyclic framework. An intramolecular aldol reaction of a precursor containing two carbonyl functionalities at appropriate positions can lead to the formation of one of the rings in the spirocyclic system. Enzyme-catalyzed versions of the aldol condensation have also been explored in the synthesis of complex heterocyclic structures. mdpi.com

Intramolecular Cyclization Reactions

A diverse range of intramolecular cyclization reactions have proven to be highly effective in the synthesis of the 1-azaspiro[4.4]nonane skeleton. These reactions often offer a high degree of control over the formation of the spirocyclic core in a single, efficient step.

One notable example is the intramolecular 1,3-dipolar cycloaddition . This reaction can be used to form new pyrrolidine nitroxides from 5,5-dialkyl-1-pyrroline N-oxides. The introduction of a pent-4-enyl group to the nitrone carbon is followed by an intramolecular 1,3-dipolar cycloaddition, which after isoxazolidine (B1194047) ring opening, yields the 1-azaspiro[4.4]nonan-1-oxyl skeleton.

Domino radical bicyclization is another powerful strategy. acs.org This process can involve the formation and subsequent intramolecular capture of alkoxyaminyl radicals. acs.org For instance, O-benzyl oxime ethers bearing a halogenated aromatic ring or a terminal alkynyl group and an alkenyl moiety can be used as starting materials. The bicyclization, initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662), proceeds via a cascade of cyclization events to furnish the 1-azaspiro[4.4]nonane core. acs.org This method has been successfully applied to generate a variety of substituted 1-azaspiro[4.4]nonane derivatives. acs.org

Other intramolecular approaches include nitroso-ene cyclizations, which have been devised to rapidly construct the 1-azaspiro[4.4]nonane motif, a key intermediate in the synthesis of alkaloids like (±)-cephalotaxine. researchgate.net

Advanced and Stereoselective Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of advanced and stereoselective synthetic methods for constructing chiral molecules like this compound. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single desired stereoisomer.

Asymmetric Access to 1-Azaspiro[4.4]nonane Systems

Achieving asymmetric synthesis of the 1-azaspiro[4.4]nonane system is crucial for accessing specific enantiomers with desired biological activities. Various strategies have been developed, often relying on the use of chiral catalysts or chiral auxiliaries to induce stereoselectivity.

One approach involves the use of a chiral pool, starting from naturally occurring chiral molecules. For instance, the synthesis of chiral spirocycles can be achieved through the reductive functionalization of amides, where the chirality is introduced at a specific stage of the synthesis. nih.gov Organocatalysis has also emerged as a powerful tool, with reactions like the organocatalytic alkenylation of propargyl alcohols with trialkenylboroxines providing highly enantioselective access to chiral building blocks that can be further elaborated into spirocyclic systems. nih.gov

A plausible synthetic route to an enantiomerically enriched precursor of this compound involves the synthesis of tert-butyl 1-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate. chemrxiv.org This intermediate can be prepared through a multi-step sequence starting from readily available materials. The hydroxyl group at the 3-position (re-numbered to C1 in the source) provides a convenient handle for further functionalization. The reduction of the corresponding ketone, tert-butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate, using a reducing agent like lithium triethylborohydride, can yield the desired alcohol. chemrxiv.org This alcohol can then be methylated, for example, through a Williamson ether synthesis, to introduce the methoxy group. masterorganicchemistry.comyoutube.comlibretexts.org

The following table outlines a potential synthetic sequence:

StepReactionReactantsProduct
1Synthesis of 2-azaspiro[4.4]nonan-1-oneMethyl 1-(cyanomethyl)cyclopentanecarboxylate, Raney nickel, H₂2-Azaspiro[4.4]nonan-1-one
2Boc Protection2-Azaspiro[4.4]nonan-1-one, Boc₂O, Et₃N, DMAPtert-Butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate
3Reductiontert-Butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate, Lithium triethylborohydridetert-Butyl 1-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
4Methylation (Williamson Ether Synthesis)tert-Butyl 1-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate, Methyl iodide, NaHtert-Butyl 1-methoxy-2-azaspiro[4.4]nonane-2-carboxylate
5Deprotection (if required)tert-Butyl 1-methoxy-2-azaspiro[4.4]nonane-2-carboxylate, Acid (e.g., TFA)This compound

This table presents a proposed synthetic pathway based on established chemical transformations. The numbering of the spirocycle in the source may differ from the systematic IUPAC naming.

Chiral Auxiliaries and Inducers in Stereocontrolled Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired chiral center is created, the auxiliary is removed. This strategy has been widely employed in the synthesis of complex chiral molecules.

In the context of azaspirocycles, chiral auxiliaries have been used to control the stereochemistry of key bond-forming reactions. researchgate.net For example, chiral sulfinyl imines derived from tert-butanesulfinamide have proven to be versatile chiral auxiliaries for the synthesis of nitrogen-containing heterocycles. researchgate.net These auxiliaries can effectively control the facial selectivity of nucleophilic additions to the imine, thereby establishing a new stereocenter with high diastereoselectivity.

The stereocontrolled synthesis of functionalized azaheterocycles can also be achieved through protocols involving oxidative ring opening followed by reductive ring closing. nih.gov While not directly applied to this compound in the reviewed literature, these methods offer a general strategy for the stereocontrolled construction of azaheterocycles from carbocyclic precursors. nih.gov The use of chiral inducers, which are chiral reagents or catalysts that influence the stereochemical course of a reaction without being incorporated into the final product, is another cornerstone of asymmetric synthesis. nih.gov

Domino and Cascade Reaction Strategies

Domino and cascade reactions offer efficient pathways to complex molecular architectures like the 1-azaspiro[4.4]nonane system by forming multiple bonds in a single synthetic operation.

A domino radical bicyclization has been developed for the synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton. nih.govacs.orgnih.gov This process involves the formation and subsequent capture of alkoxyaminyl radicals. nih.govacs.orgnih.gov The starting materials are typically O-benzyl oxime ethers that possess a brominated or iodinated aromatic ring, or a terminal alkynyl group, along with an alkenyl moiety. nih.govacs.orgnih.gov The bicyclization can be initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) and is promoted by tributyltin hydride (Bu₃SnH). nih.govacs.orgnih.gov

This methodology has been shown to produce 1-azaspiro[4.4]nonane derivatives in yields ranging from 11–67%, generally as a mixture of diastereomers with a preference for the trans configuration. acs.orgnih.gov The reaction proceeds through the formation of two rings connected by a single quaternary carbon atom in one step. nih.govacs.org The success of the reaction is influenced by the nature of the substituents on the alkenyl moiety, with electron-withdrawing groups or aryl substituents leading to better outcomes. nih.gov

Radical InitiatorPromoterStarting MaterialProductYield (%)DiastereoselectivityReference
AIBN or Et₃BBu₃SnHO-benzyl oxime ethers with alkenyl and aryl/alkynyl groups1-azaspiro[4.4]nonane derivatives11-67trans preference nih.govacs.orgnih.gov

Palladium-catalyzed cascade reactions provide an effective method for constructing the 1-azaspiro[4.4]nonane system from dienyl ketone oximes. thieme-connect.comresearchgate.netresearchgate.net This strategy is initiated by the generation of an alkylideneaminopalladium(II) species from an O-pentafluorobenzoyloxime bearing a dienyl moiety. thieme-connect.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, have been optimized to improve the yield of the desired spiro imine. thieme-connect.com

For instance, using 10 mol% of Pd(PPh₃)₄ and Et₃N in DMF at 80 °C resulted in a 60% yield of the spiro imine. thieme-connect.com Increasing the temperature to 110 °C improved the yield to 70%. thieme-connect.com The choice of solvent is also crucial, with polar solvents like DMF being the most effective. thieme-connect.com This cascade cyclization represents a direct entry to the 1-azaspiro[4.4]nonane framework. researchgate.net

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (10 mol%)Et₃NDMF8060 thieme-connect.com
Pd(PPh₃)₄ (10 mol%)Et₃NDMF11070 thieme-connect.com
Pd(dba)₂ and PPh₃Et₃NDMFNot specifiedNot improved thieme-connect.com
Pd(PPh₃)₄ (10 mol%)K₂CO₃DMFNot specifiedVariable thieme-connect.com

Gold-catalyzed reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems. A novel gold-catalyzed [2 + 3] annulation reaction of enamides with propargyl esters provides an efficient method for assembling functionalized 1-azaspiro[4.4]nonane building blocks with high diastereoselectivity. researchgate.netresearchgate.netresearchgate.net The combination of an N-heterocyclic carbene gold catalyst and a silver salt, such as AgSbF₆, is crucial for activating the alkyne partner. beilstein-journals.orgbeilstein-journals.org

Another gold(I)-catalyzed spirocyclization involves 1-ene-4,9-diyne esters. rsc.org For substrates with a terminal alkyne, the reaction proceeds through a tandem sequence of 1,2-acyloxy migration, Nazarov cyclization, 5-exo-dig cyclization, and 1,5-acyl migration to yield the azaspiro[4.4]nonenone ring system. rsc.org This method allows for the creation of a structurally diverse range of spirocyclic pyrrolidines. rsc.orgresearchgate.net

Diversity-Oriented Synthesis (DOS) Protocols for Azaspiro Scaffolds

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules. nih.govnih.govresearcher.life This approach is valuable for exploring chemical space and identifying compounds with novel biological activities. nih.gov DOS strategies often employ multi-component reactions, cycloadditions, and tandem processes to build molecular complexity from simple starting materials. nih.gov

For the synthesis of azaspiro scaffolds, a "build/couple/pair" strategy can be employed. nih.gov This involves the assembly of polyfunctional intermediates that can undergo various intramolecular cyclizations, leading to a diverse range of complex scaffolds in a divergent manner. nih.gov This approach allows for the systematic variation of appendages, stereochemistry, and the core skeleton of the molecule, providing access to a wide array of azaspiro compounds. nih.gov

Functional Group Transformations and Derivatization Techniques on Azaspiro[4.4]nonane Cores

The 1-azaspiro[4.4]nonane scaffold serves as a versatile template for a wide array of chemical modifications. Researchers have developed numerous strategies to introduce or alter functional groups, thereby accessing a diverse range of analogues. These transformations are crucial for structure-activity relationship (SAR) studies and for fine-tuning the pharmacological profiles of molecules containing this core.

A key strategy involves the manipulation of functional groups introduced during the initial synthesis of the spirocycle. For instance, a gold-catalyzed [2+3] annulation reaction can produce a highly functionalized 1-azaspiro[4.4]nonane intermediate. beilstein-journals.org Subsequent transformations on this intermediate are well-documented and include the reduction of amide functionalities, catalytic hydrogenation of alkenes, and N-benzyl group removal. beilstein-journals.org Further derivatization can be achieved through nitrogen acylation, which sets the stage for more complex transformations like the Witkop photocyclization to build fused ring systems. beilstein-journals.org Regioselective etherification at less hindered positions and final reductions of ketone and amide groups have also been successfully employed to complete the synthesis of complex natural products. beilstein-journals.org

Another powerful approach is the derivatization of the nitrogen atom of the azaspiro ring. For example, 2,2,3-trimethyl-1-thia-4-azaspiro[4.4]nonane can be derivatized by reaction with phenylisocyanate to form a corresponding urea (B33335) derivative, demonstrating a straightforward method for functionalizing the heterocyclic core. mdpi.com Radical reactions also offer a pathway for derivatization. Domino radical bicyclization, using alkoxyaminyl radicals, not only constructs the 1-azaspiro[4.4]nonane skeleton but also allows for the incorporation of various substituents, showcasing the potential for creating diverse derivatives. smolecule.comnih.gov

The synthesis of indolyl Mannich bases incorporating an azaspiroketal motif highlights further derivatization possibilities. In these examples, the core structure is modified by replacing side chains to explore structure-activity relationships. For instance, an n-octyl side chain can be substituted with various ring-bearing groups like 3-phenoxypropyl or 4-phenoxybutyl to modulate biological activity. nih.gov

The enantioselective synthesis of derivatives is also of significant interest. A key strategic element in one such synthesis is the Curtius rearrangement of an acyl azide (B81097), which installs a nitrogen substituent at a quaternary carbon center with high stereochemical control. clockss.org Subsequent steps, including oxidation, esterification, ketal formation, and hydrogenolysis, demonstrate a sequence of functional group transformations that preserve chirality while building the final spiro lactam product. clockss.org

Table 1: Examples of Functional Group Transformations on Azaspiro[4.4]nonane Cores

Starting Material/CoreReagents and ConditionsTransformation/ProductReference
Enamide and Propargyl EsterAu-catalyzed [2+3] annulationFunctionalized 1-azaspiro[4.4]nonane beilstein-journals.org
Amide-containing 1-azaspiro[4.4]nonaneAlaneReduction of amide and ketone beilstein-journals.org
Alkene-containing 1-azaspiro[4.4]nonaneCatalytic HydrogenationSaturation of double bond beilstein-journals.org
N-benzyl 1-azaspiro[4.4]nonaneCatalytic HydrogenationN-debenzylation beilstein-journals.org
2,2,3-Trimethyl-1-thia-4-azaspiro[4.4]nonanePhenylisocyanate, DiethyletherDerivatization to form a urea mdpi.com
O-benzyl oxime ethers with an alkenyl moietyAIBN or Et₃B, Bu₃SnHDomino radical bicyclization to form substituted 1-azaspiro[4.4]nonanes nih.gov
Acyl azide derivative(PhO)₂PON₃, then BnOH/toluene (reflux)Curtius rearrangement to form benzyl (B1604629) carbamate (B1207046) clockss.org
Benzyl carbamate derivativeH₂, Pd(OH)₂, MeOHHydrogenolysis to yield spiro lactam clockss.org
6-methoxy-1H-indole1. NaH, 1-bromooctane; 2. Vilsmeier-Haack; 3. Reductive amination with azaspirocyclesSynthesis of indolyl Mannich bases with azaspirocyclic moieties nih.gov

Microwave-Assisted Synthesis in Azaspiro Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, enhanced product purity. semanticscholar.org These benefits are particularly valuable in the construction of complex heterocyclic systems like azaspiro compounds.

The application of microwave irradiation has been successfully demonstrated in the synthesis of various spiroheterocycles. semanticscholar.org For example, in the synthesis of spiro-isoquinoline derivatives, microwave heating at 140°C for just 15 minutes resulted in yields of 81-85%, whereas conventional refluxing in ethanolic sodium ethoxide for 5 hours gave yields of only 42-48%. semanticscholar.orgmdpi.com Similarly, another reaction to produce a different spiro system saw reaction times plummet from 4 hours under reflux to 15 minutes under microwave conditions, with yields increasing from the 53-59% range to 84-86%. semanticscholar.org

While direct examples focusing solely on this compound are not prevalent in the cited literature, the principles are broadly applicable to azaspiro chemistry. Microwave-assisted three-component one-pot cyclocondensation has been used to synthesize novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. nih.gov This method highlights the potential of microwave technology to facilitate multi-component reactions, which are highly efficient for building molecular complexity in a single step.

Furthermore, microwave assistance has been employed in the Knoevenagel condensation of 1-thia-4-azaspiro[4.5]decan-3-one to produce various 2-(arylidene) derivatives. researchgate.net A novel, eco-friendly microwave-assisted method has also been developed for the synthesis of azoniaspiro compounds, using 1-azaphenothiazine as a catalyst for the intramolecular cyclization of N-(bromoalkyl)phthalimides. researchgate.net These examples underscore the versatility of microwave synthesis in creating a variety of spirocyclic structures, suggesting its high potential for the efficient synthesis of 1-azaspiro[4.4]nonane analogues. The consistent observation of reduced reaction times and increased yields across different spirocyclic systems strongly supports the adoption of this technology in the field. semanticscholar.orgmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Spiro Compounds

Reaction TypeConventional Method ConditionsConventional YieldMicrowave Method ConditionsMicrowave YieldReference
Spiro-isoquinoline synthesisEthanolic sodium ethoxide, reflux, 5 h42-48%Microwave oven, 140°C, 15 min81-85% semanticscholar.orgmdpi.com
Synthesis of compounds 7 and 8Ethanol, piperidine, reflux, 4 h53-59%Microwave oven, 15 min84-86% semanticscholar.org
Three-component cyclocondensationNot specifiedNot specifiedMicrowave-assistedNot specified nih.gov
Knoevenagel CondensationNot specifiedNot specifiedMicrowave-assistedNot specified researchgate.net
Intramolecular cyclizationNot specifiedNot specifiedMicrowave irradiationNot specified researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Methoxy 1 Azaspiro 4.4 Nonane Derivatives

General Reaction Classes

The reactivity of 3-Methoxy-1-azaspiro[4.4]nonane derivatives can be broadly categorized into oxidation, reduction, and nucleophilic substitution reactions. These transformations can target the nitrogen heteroatom, the carbon backbone, or the methoxy (B1213986) substituent, leading to a variety of functionalized products.

Oxidation Reactions

Oxidation reactions of 1-azaspiro[4.4]nonane derivatives can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For instance, the nitrogen atom of the azaspiro[4.4]nonane ring can be oxidized. In a related context, sequential oxidation of a bicyclic lactone precursor with reagents like ruthenium dioxide (RuO₂) and sodium periodate (B1199274) (NaIO₄), followed by esterification, has been used to form a keto ester, a key intermediate in the synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal. clockss.org Similarly, 1-oxa-3-azaspiro[4.4]nonane-2,4-dione can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

The synthesis of spiro lactam, a derivative of 1-azaspiro[4.4]nonane, involves a critical Curtius rearrangement sequence. clockss.org This process begins with the conversion of an acid to an acyl azide (B81097), which is then rearranged to a benzyl (B1604629) carbamate (B1207046). clockss.org This transformation highlights the utility of oxidation-related rearrangements in modifying the core structure.

Reduction Reactions

Reduction reactions are crucial for the synthesis and modification of 1-azaspiro[4.4]nonane derivatives. A notable example is the reduction of imides, such as 2-azaspiro[4.4]nonane-1,3-diones, to the corresponding 2-azaspiro[4.4]nonanes using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in solvents such as diethyl ether or tetrahydrofuran. thieme-connect.com The choice of solvent is often determined by the solubility of the starting imide. thieme-connect.com

In the synthesis of more complex derivatives, such as (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, hydrogenolysis is a key step. clockss.org For instance, a crude intermediate was subjected to hydrogenolysis using hydrogen gas (H₂) at 5 bar pressure with a palladium hydroxide (B78521) (Pd(OH)₂) catalyst in methanol (B129727) at 50°C to yield the desired product. clockss.org Similarly, another hydrogenolysis reaction using 10% palladium on carbon (Pd/C) in methanol was attempted, though it resulted in a low yield of the desired spiro lactam. clockss.org

Furthermore, the reduction of ketone functionalities is also an important transformation. In one synthetic route, a ketone was reduced using sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in methanol at -78°C. clockss.org These examples underscore the versatility of reduction reactions in the elaboration of the 1-azaspiro[4.4]nonane scaffold.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the functionalization of 1-azaspiro[4.4]nonane derivatives. The nitrogen atom in the azaspiro ring can act as a nucleophile. For instance, the synthesis of N-[(4-Arylpiperazin-1-yl)alkyl] derivatives of 2-azaspiro[4.4]nonane-1,3-diones is achieved through a Mannich-type reaction, where a 3-substituted spirosuccinimide reacts with formaldehyde (B43269) and a 4-arylpiperazine. thieme-connect.com

The hydroxyl group in derivatives like 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes can be activated for nucleophilic substitution by converting it into a better leaving group. nih.gov This is commonly achieved by reaction with methanesulfonyl chloride or a triphenylphosphine-carbon tetrabromide system. nih.gov

Furthermore, intramolecular nucleophilic rearrangements have been explored. An attempt was made to synthesize a spiro lactam through the intramolecular nucleophilic rearrangement of an amine derived from the hydrogenolysis of a benzyl carbamate, although this particular reaction yielded the product in low amounts. clockss.org The reactivity in nucleophilic substitution reactions can be influenced by modifications to the core structure, such as the introduction of a trifluoroacetate (B77799) group in 7-Oxa-1-azaspiro[4.4]nonane. vulcanchem.com

Role of Spiro Junction and Heteroatoms in Reactivity Modulation

The spirocyclic nature of the 1-azaspiro[4.4]nonane core, where two rings are joined at a single carbon atom, imposes significant conformational rigidity. vulcanchem.com This stereochemical constraint influences the approach of reagents and can dictate the stereochemical outcome of reactions. The spiro junction creates a three-dimensional architecture that can sterically hinder or facilitate certain reaction pathways.

The presence and arrangement of heteroatoms (nitrogen and oxygen) are critical in modulating the reactivity of the entire molecule. The nitrogen atom, being a heteroatom, introduces basicity and nucleophilicity to the molecule, allowing it to participate in acid-base reactions and nucleophilic attacks. The specific positioning of the nitrogen atom within the spirocyclic framework is crucial. For example, in 1,4-dioxa-7-azaspiro[4.4]nonane, the nitrogen is at the 7-position, while in 7-oxa-1-azaspiro[4.4]nonane, it is at the 1-position. vulcanchem.com This difference in heteroatom arrangement significantly alters the chemical properties and reactivity of the compounds.

Influence of Methoxy Group on Reactivity Profiles

The methoxy group (-OCH₃) at the 3-position of the 1-azaspiro[4.4]nonane ring system significantly influences the molecule's reactivity. The oxygen atom of the methoxy group possesses lone pairs of electrons, which can be donated through resonance, affecting the electron density of the neighboring atoms. This electronic effect can modulate the nucleophilicity and basicity of the nearby nitrogen atom in the pyrrolidine (B122466) ring.

In a broader context of related heterocyclic compounds, the position of a methoxy group has been shown to be a critical determinant of biological activity. For instance, in a series of indolyl azaspiroketal Mannich bases, the presence of a 6-methoxy group was a feature of potent anti-mycobacterial agents. nih.gov While not directly on the spiro-ring itself, this illustrates the importance of methoxy substitution in defining the properties of a heterocyclic compound.

Structure Activity Relationships Sar and Conformational Analysis in Azaspiro 4.4 Nonane Systems

Conformational Rigidity and Three-Dimensionality of Spirocyclic Scaffolds

Spirocyclic scaffolds, such as the 1-azaspiro[4.4]nonane system, are characterized by their inherent rigidity and well-defined three-dimensional geometry. rsc.orgresearchgate.netrasayanjournal.co.inthieme-connect.com This rigidity stems from the two rings sharing a single spiro carbon atom, which restricts conformational flexibility compared to more linear or monocyclic structures. researchgate.netthieme-connect.com This structural constraint is a desirable feature in drug design as it can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity and selectivity. researchgate.netrasayanjournal.co.in The orthogonal arrangement of the two rings in the spirocyclic framework provides a stiff foundation for the precise positioning of pharmacophoric groups in three-dimensional space. rsc.orgthieme-connect.com

The 1-azaspiro[4.4]nonane core, present in various natural products and synthetic compounds with significant biological activities, provides a robust and novel template for drug discovery. rasayanjournal.co.innih.govnih.gov Its unique architecture allows for the exploration of chemical space in a way that is not achievable with more conventional flat aromatic systems. researchgate.net

Impact of Spiro-Structure on Molecular Interactions and Ligand Binding

The distinct three-dimensional nature of the azaspiro[4.4]nonane scaffold plays a crucial role in its interactions with biological macromolecules. rsc.orgresearchgate.netrasayanjournal.co.inthieme-connect.com The rigid spirocyclic core orients substituents in specific spatial arrangements, facilitating precise interactions with the binding sites of proteins. rsc.orgthieme-connect.com This can lead to enhanced specific interactions and improved pharmacological properties. rsc.org

For instance, the transformation of planar conjugated ligands into a spiro structure has been shown to alter binding modes from intercalation to external binding, as demonstrated in Ru(II) complexes targeting HIV-1 transactivation response (TAR) RNA. nih.gov This highlights the profound impact of the spiro-architecture on molecular recognition. The rigidity of the spirocyclic system can also contribute to a higher lipophilic ligand efficiency, a key parameter in drug design. rsc.org

Systematic studies on dipeptidyl inhibitors of the SARS-CoV-2 main protease have revealed that the MPro S2 pocket is flexible enough to accommodate large P2 spiro residues like (S)-2-azaspiro[4.4]nonane-3-carboxylate, indicating the favorability of these structures in inhibitor design. nih.gov

Influence of Substituents on Biological Activities and Reactivity

The biological activity and reactivity of the 1-azaspiro[4.4]nonane skeleton are significantly modulated by the nature and position of its substituents. The introduction of different functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

For example, in a series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, the incorporation of fluoro or trifluoromethyl substituents at the aryl ring was found to increase anticonvulsant activity compared to chloro, methoxy (B1213986), or methyl analogues. researchgate.net This suggests that electron-withdrawing groups can enhance the biological profile of these compounds. The position of the substituent is also critical; for instance, N-benzyl derivatives with fluoro and trifluoromethyl groups at the 2-position of the aryl moiety were particularly active. researchgate.net

The lipophilicity of substituents also plays a vital role. In a study of N-[(4-arylpiperazin-1-yl)alkyl] spirosuccinimides, a general trend was observed where higher lipophilicity, as measured by R(M)0 values, correlated with stronger anticonvulsant efficacy. akjournals.com Specifically, potent compounds often possessed an electron-withdrawing and lipophilic trifluoromethyl or chloro substituent on the 4-arylpiperazine moiety. akjournals.com

The reactivity of the azaspiro[4.4]nonane system is also influenced by its substituents. For example, O-benzyl oxime ethers containing an alkenyl moiety tethered to electron-withdrawing groups or aryl substituents yielded the best results in domino radical bicyclization reactions for the synthesis of 1-azaspiro[4.4]nonane derivatives. acs.org

Computational Chemistry Approaches for SAR and Conformational Studies

Computational chemistry provides powerful tools for elucidating the structure-activity relationships and conformational preferences of azaspiro[4.4]nonane systems. researchgate.netrasayanjournal.co.inthieme-connect.com These methods offer insights into molecular properties and interactions that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure, geometry, and reactivity of azaspiro compounds. thieme-connect.comacs.org DFT calculations can predict the most stable conformations of molecules, providing a theoretical basis for understanding their behavior. thieme-connect.com For example, DFT has been used to study the mechanism of reactions involving the formation of the 1-azaspiro[4.4]nonane skeleton. nih.gov These calculations can help rationalize experimental outcomes, such as the diastereoselectivity observed in certain synthetic routes. acs.org

Key parameters derived from DFT calculations, such as HOMO-LUMO energy gaps, provide insights into the chemical reactivity and stability of the molecules. researchgate.netcellmolbiol.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rsc.orgsemanticscholar.orgresearchgate.netsciencescholar.us This method is invaluable for understanding the binding modes of azaspiro[4.4]nonane derivatives with their biological targets. acs.org

Docking studies can reveal crucial information about the interactions between the ligand and the active site of a protein, such as hydrogen bonds and hydrophobic interactions. researchgate.net For instance, molecular docking has been used to investigate the interactions of novel spiro pyrrolo[3,4-d]pyrimidine derivatives with cyclooxygenase enzymes, providing a rationale for their anti-inflammatory activity. rsc.orgsemanticscholar.org These simulations can guide the design of new derivatives with improved binding affinity and selectivity.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. tandfonline.comchemrxiv.org The MEP map provides a color-coded representation of the electrostatic potential, with red regions indicating electron-deficient areas (positive potential) and blue regions indicating electron-rich areas (negative potential). chemrxiv.org

For azaspiro compounds, MEP analysis can help identify the regions of the molecule that are most likely to participate in intermolecular interactions, such as hydrogen bonding. chemrxiv.org In a study of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, the MEP distribution at the carbonyl oxygen atoms was found to be different for active and inactive molecules, suggesting its utility in predicting anticonvulsant activity. researchgate.net This type of analysis can provide crucial insights for understanding structure-activity relationships. chemrxiv.org

Challenges and Future Directions in 3 Methoxy 1 Azaspiro 4.4 Nonane Research

Synthetic Challenges for Complex Azaspiro Architectures

The construction of complex azaspirocyclic architectures is a significant synthetic challenge. acs.orgnih.gov A primary difficulty lies in the creation of the quaternary spiro-carbon center, which is often sterically hindered and can be difficult to form with high efficiency. Many existing methods for building the 1-azaspiro[4.4]nonane ring system involve multi-step sequences, which can be inefficient and low-yielding. thieme-connect.com

Synthetic strategies are often grouped into two main approaches: forming a cyclopentane (B165970) ring onto a pre-existing pyrrolidine (B122466) derivative or, conversely, constructing the pyrrolidine ring onto a cyclopentane base. thieme-connect.com To address the inherent complexities, chemists have developed a variety of sophisticated reactions:

Cascade Reactions: Palladium-catalyzed domino reactions have been elegantly employed to construct the 1-azaspiro[4.4]nonane skeleton from dienyl ketone oximes in a single, efficient step. thieme-connect.comacs.orgnih.gov

Cycloaddition Reactions: Metal-free cycloadditions between nitrones and allenes, as well as dearomatization followed by palladium-catalyzed aza-[3+2] cycloadditions, provide direct routes to the azaspiro core. epa.govresearchgate.net

Radical Bicyclization: Domino radical bicyclizations that involve the formation and subsequent capture of nitrogen-centered radicals offer a modern approach to these scaffolds under mild conditions. acs.orgnih.govresearchgate.netresearchgate.net

Other Advanced Methods: Other notable methods include acyloin or intramolecular aldol (B89426) condensations, and Mn(III)-based one-pot oxidations to create related azaspiro systems. thieme-connect.comresearchgate.net

Despite these advances, the preparation and functionalization of many azaspiro compounds remain challenging, limiting their widespread application and necessitating the development of more robust and versatile synthetic protocols. rsc.orgnih.gov

Strategies for Stereocenter Control and Scalable Synthesis

For applications in drug discovery, the precise control of stereochemistry is paramount, as the biological activity of chiral molecules is often highly dependent on their specific three-dimensional arrangement. clockss.org The synthesis of enantiomerically pure azaspiro[4.4]nonanes presents a major hurdle. A key strategy involves the use of specific, stereoselective reactions. For instance, the Curtius rearrangement has been successfully used as a key step in the enantioselective synthesis of an (R)-1-azaspiro[4.4]nonane-2,6-dione derivative, a crucial building block for the natural product (-)-cephalotaxine. This method allows for the installation of the nitrogen-substituent at the quaternary carbon with excellent stereochemical control (ee ≥ 95%). clockss.org

Beyond stereocontrol, the ability to produce these complex molecules on a large scale is critical for their practical use in drug development and other fields. nih.govacs.org Many laboratory-scale syntheses are not readily transferable to multigram or kilogram production. Research is now focusing on developing scalable synthetic routes. acs.org This includes optimizing existing methods and creating new, more robust reactions like the Sakurai or Petasis reactions on cyclic ketones, which have shown promise for producing various spirocyclic pyrrolidines at up to a 100-gram scale. acs.org The development of step-economic and scalable syntheses is a key focus for making novel azaspiro[3.4]octanes and related structures more accessible as building blocks for drug discovery. nih.gov

Advanced Computational Techniques for Design and Optimization

Modern computational chemistry has become an indispensable tool for accelerating research into complex molecules like azaspiro[4.4]nonanes. unizar.esbohrium.com Techniques such as Density Functional Theory (DFT) calculations are crucial for understanding and predicting the outcomes of complex reactions. For example, DFT studies have been used to justify the high degree of selectivity observed in rhodium-catalyzed cascade reactions that form seven-membered azaspiro rings, providing insight into the competing reaction mechanisms. acs.orgnih.gov Computational modeling can also investigate the relationship between molecular properties, such as intramolecular hydrogen bond lengths, and the stability of the resulting spirocyclic compounds. researchgate.net

In the context of drug design, molecular modeling and docking studies are vital for rational design and optimization. nih.gov By simulating how azaspiro derivatives interact with biological targets, such as the human dihydrofolate reductase (hDHFR) enzyme for influenza inhibitors, researchers can design new compounds with improved potency and selectivity. nih.gov Computational methods are also used to predict the geometric and electronic properties of novel scaffolds, helping to validate their potential as bioisosteres for known pharmacophores. These in-silico approaches reduce the need for trial-and-error synthesis, saving time and resources while guiding the development of more effective molecules. researchgate.netresearchgate.net

Expanding the Biological and Chemical Scope of Azaspiro[4.4]nonane Compounds

The 1-azaspiro[4.4]nonane scaffold is the core of several biologically active natural products, most notably the Cephalotaxus alkaloids like cephalotaxine (B1668394) and its ester derivative homoharringtonine, which is an approved treatment for chronic myeloid leukemia. thieme-connect.comacs.orgnih.govclockss.org This has spurred significant interest in exploring the broader biological potential of this structural motif.

The rigid, three-dimensional nature of azaspirocycles makes them attractive scaffolds in drug discovery. researchgate.net They are increasingly investigated for a wide range of therapeutic applications, with studies showing activity as:

Anticancer agents: Exhibiting antiproliferative effects against various cancer cell lines. acs.orgnih.govsmolecule.com

Antiviral agents: Showing inhibition of the hepatitis C virus and influenza viruses. acs.orgnih.govnih.govsmolecule.com

Neurological agents: Acting as agonists for nicotinic acetylcholine (B1216132) receptors. acs.orgnih.govsmolecule.com

Antimicrobial and Anti-inflammatory agents: Derivatives of related azaspiro compounds are being explored for these properties. ontosight.aiontosight.ai

The chemical scope of these compounds is also expanding. Their unique structures are being used as templates for synthetic receptors and as intermediates in the synthesis of enzyme inhibitors. thieme-connect.com A significant future direction is the incorporation of azaspiro building blocks into DNA-Encoded Libraries (DELT). rsc.orgnih.gov This technology allows for the rapid synthesis and screening of immense collections of compounds, enabling a much broader exploration of the chemical space around the azaspiro core to identify new drug candidates efficiently. rsc.orgnih.gov

Referenced Compound Properties

PropertyValueSource
IUPAC Name 3-methoxy-1-azaspiro[4.4]nonane sigmaaldrich.com
CAS Number 2580254-67-5 sigmaaldrich.com
Molecular Formula C9H17NO nih.gov
Molecular Weight 155.24 g/mol sigmaaldrich.comnih.gov
Physical Form Liquid sigmaaldrich.com
Topological Polar Surface Area 21.3 Ų nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 1 nih.gov

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